molecular formula C16H18ClN3O5 B1675093 Loracarbef monohydrate CAS No. 121961-22-6

Loracarbef monohydrate

Cat. No.: B1675093
CAS No.: 121961-22-6
M. Wt: 367.78 g/mol
InChI Key: GPYKKBAAPVOCIW-HSASPSRMSA-N
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Description

Loracarbef monohydrate is a carbacephem antibiotic, which is sometimes grouped together with second-generation cephalosporin antibiotics. It is marketed under the trade name Lorabid. Loracarbef is known for its broad-spectrum antibacterial activity, making it effective against a variety of gram-positive and gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Loracarbef monohydrate involves several steps, starting from the appropriate β-lactam precursor. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves the crystallization of the compound from a suitable solvent system. The crystalline monohydrate form is obtained by mixing a Loracarbef structure with water under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Loracarbef monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound itself, which is a stable crystalline form .

Mechanism of Action

Loracarbef monohydrate exerts its effects by inhibiting penicillin-binding proteins, which are enzymes responsible for the cross-linkage of the peptidoglycan polymer in bacterial cell walls. This inhibition interferes with the formation and remodeling of the cell wall structure, leading to bacterial cell death .

Comparison with Similar Compounds

Loracarbef monohydrate is structurally similar to second-generation cephalosporins but differs in the substitution of a sulfur atom in the dihydrothiazine ring with a methylene group. This structural difference gives Loracarbef greater chemical stability in solution compared to other cephalosporins .

Similar Compounds

This compound stands out due to its enhanced stability and broad-spectrum antibacterial activity, making it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10-,11-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYKKBAAPVOCIW-HSASPSRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048718
Record name Loracarbef monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121961-22-6
Record name Loracarbef monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121961-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loracarbef hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121961226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loracarbef monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORACARBEF
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X11EVM5SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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